Cas no 1361709-99-0 ((2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid)

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid 化学的及び物理的性質
名前と識別子
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- (2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid
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- インチ: 1S/C14H9Cl2FO2/c15-9-2-3-10(12(16)7-9)11-5-8(6-14(18)19)1-4-13(11)17/h1-5,7H,6H2,(H,18,19)
- InChIKey: YYEUKSOIWRYAEE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1=C(C=CC(CC(=O)O)=C1)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 327
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 4.4
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005337-1g |
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid |
1361709-99-0 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
Alichem | A011005337-250mg |
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid |
1361709-99-0 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
Alichem | A011005337-500mg |
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid |
1361709-99-0 | 97% | 500mg |
798.70 USD | 2021-07-05 |
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acidに関する追加情報
(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid and Its Significance in Modern Chemical Research
The compound with the CAS number 1361709-99-0 represents a fascinating molecule in the realm of organic chemistry, particularly within the subset of biphenyl derivatives. This compound, formally known as (2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid, has garnered attention due to its unique structural features and potential applications in various scientific domains. The presence of both chlorine and fluorine substituents on the biphenyl core imparts distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalization.
In recent years, there has been a growing interest in biphenyl-based compounds due to their versatility and utility in pharmaceuticals, agrochemicals, and materials science. The specific arrangement of substituents on the biphenyl ring can significantly influence the compound's reactivity, solubility, and biological activity. The acetic acid moiety at the 3-position adds another layer of functionality, enabling further derivatization into esters, amides, or other pharmacologically relevant derivatives.
One of the most compelling aspects of this compound is its potential in drug discovery. The combination of electron-withdrawing chlorine atoms and the electron-donating fluorine atom creates a delicate balance that can modulate interactions with biological targets. This balance is crucial for designing molecules that exhibit high selectivity and potency. Recent studies have highlighted the importance of such biphenyl derivatives in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
The synthesis of (2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid involves a series of well-established organic reactions, including chlorination, fluorination, and carboxylation processes. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can explore its potential without significant synthetic hurdles. The availability of this compound under its CAS number 1361709-99-0 facilitates its use in both academic and industrial research settings.
From a biological perspective, the structural features of this compound make it an attractive candidate for further investigation. The biphenyl core is a common motif in many bioactive molecules, and the presence of halogen atoms can enhance binding affinity to biological receptors. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathways. These findings are particularly exciting as they open up new avenues for developing targeted therapies.
The role of computational chemistry has also been instrumental in understanding the properties of (2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and can guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.
In conclusion, the compound with CAS number 1361709-99-0, specifically identified as (2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid, represents a promising candidate for further research in pharmaceuticals and materials science. Its unique structural features and potential biological activity make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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